molecular formula C15H12O3 B5846826 5-benzyl-2-hydroxyisophthalaldehyde

5-benzyl-2-hydroxyisophthalaldehyde

Cat. No. B5846826
M. Wt: 240.25 g/mol
InChI Key: SSGCDTFBOKKEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-hydroxyisophthalaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isophthalaldehyde, which is widely used in organic synthesis.

Scientific Research Applications

Fluorogenic Detection in Water and Live Cell Imaging

5-Benzyl-2-hydroxyisophthalaldehyde (BHI), an intense ESIPT (excited-state intramolecular proton transfer) containing molecule, demonstrates significant potential in the detection of cysteine and homocysteine in water and live cells. The presence of cysteine or homocysteine triggers a reaction in BHI that enables its ESIPT properties, allowing for effective detection in biological contexts (Goswami et al., 2014).

Synthesis of N-Benzyl-β-Hydroxyphenethylamines

Research on 5-aryloxazolidines, which involve benzaldehydes, has paved the way for the creation of N-benzyl-β-hydroxyphenethylamines. These compounds are vital as starting materials for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, indicating their significance in chemical synthesis processes (Moshkin & Sosnovskikh, 2013).

Renewable Benzyl Alcohol Production

The utility of benzyl derivatives, closely related to 5-benzyl-2-hydroxyisophthalaldehyde, has been explored in the bioengineering field, particularly in the renewable production of benzyl alcohol. Escherichia coli has been engineered to convert glucose into benzyl alcohol through a non-natural pathway, highlighting the potential of benzyl derivatives in renewable energy and organic chemical production (Pugh et al., 2015).

Catalytic Selective Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol to benzaldehyde, a process integral to various industrial applications, can be efficiently catalyzed by NiFe2O4 nanoparticles. These nanoparticles demonstrate high selectivity and reusability under mild conditions, signifying their importance in industrial organic chemistry (Iraqui et al., 2020).

Photocatalytic Hydrogen Evolution and Benzaldehyde Production

A significant application of benzyl derivatives is observed in photocatalytic processes, where the transformation of benzyl alcohols to benzaldehyde is coupled with hydrogen evolution. This process, particularly over ZnS-NixSy composites, showcases an efficient method for achieving high selectivity in the conversion of organic compounds in a sustainable manner (Hao et al., 2019).

properties

IUPAC Name

5-benzyl-2-hydroxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-9-13-7-12(8-14(10-17)15(13)18)6-11-4-2-1-3-5-11/h1-5,7-10,18H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGCDTFBOKKEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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